2-Azaniumylspiro[3.3]heptane-6-carboxylate
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Overview
Description
2-Azaniumylspiro[3.3]heptane-6-carboxylate is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. This particular compound is an analogue of natural amino acids such as ornithine and gamma-aminobutyric acid (GABA), which play crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaniumylspiro[3.3]heptane-6-carboxylate involves the construction of the spirocyclic scaffold through ring closure reactions. Typically, this is achieved by reacting 1,3-bis-electrophiles with 1,1-bis-nucleophiles. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azaniumylspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
2-Azaniumylspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new drugs and materials.
Biology: As an analogue of natural amino acids, it is used to study protein structure and function, as well as enzyme mechanisms.
Medicine: Its unique structure makes it a candidate for drug design, particularly in the development of peptidomimetic drugs that mimic the structure and function of natural peptides.
Industry: It can be used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Azaniumylspiro[3.3]heptane-6-carboxylate involves its interaction with biological targets, such as enzymes and receptors. Its spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminoisobutyric acid: A natural amino acid with a sterically constrained structure.
2-Azetidinecarboxylic acid: Another natural amino acid with a cyclic structure.
2,4-Methanoproline: A synthetic amino acid with a rigid, polycyclic structure.
Uniqueness
What sets 2-Azaniumylspiro[3.3]heptane-6-carboxylate apart from these similar compounds is its spirocyclic scaffold, which provides a unique spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable tool in drug design and other scientific research applications .
Properties
IUPAC Name |
2-azaniumylspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFMDXUWUKVTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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